molecular formula C14H23N3O2S B2471026 tert-Butyl 4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate CAS No. 1269430-24-1

tert-Butyl 4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate

Cat. No.: B2471026
CAS No.: 1269430-24-1
M. Wt: 297.42
InChI Key: DEIUQJWVVWGZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both a piperazine ring, a common motif in pharmaceuticals, and a thiazole heterocycle, which is known to contribute to various biological activities . The tert-butyloxycarbonyl (Boc) group serves as a protecting agent for the piperazine nitrogen, making this compound a versatile intermediate for the synthesis of more complex molecules . Compounds featuring piperazine and thiazole subunits are frequently investigated for their potential interactions with the central nervous system. Related structures have been explored as neuroprotective agents with dopamine receptor agonist activity for research in Parkinson's disease models, highlighting the value of this chemotype in neuroscience research . Additionally, such heterocyclic frameworks are often studied in the context of inflammatory diseases and pain management, as some piperazine derivatives are known to act as antagonists for chemokine receptors like CCR2b . Researchers value this compound for developing potential therapeutic agents targeting these complex pathways. This product is intended for research applications and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 4-[1-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S/c1-11(12-15-5-10-20-12)16-6-8-17(9-7-16)13(18)19-14(2,3)4/h5,10-11H,6-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIUQJWVVWGZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Thiazole Moiety: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

    Attachment to Piperazine: The thiazole moiety is then attached to the piperazine ring. This can be achieved by reacting the thiazole derivative with a piperazine derivative in the presence of a suitable base and solvent.

    Introduction of the tert-Butyl Ester Group: The final step involves the introduction of the tert-butyl ester group. This can be done by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole moiety.

    Reduction: Reduction reactions can occur at the piperazine ring or the thiazole moiety.

    Substitution: The compound can undergo substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole moiety.

    Reduction: Reduced forms of the piperazine ring or thiazole moiety.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : tert-butyl 4-[1-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxylate
  • Molecular Formula : C14H23N3O2S
  • Molecular Weight : 297.42 g/mol
  • CAS Number : 1269430-24-1

The structure of this compound features a piperazine ring, a thiazole moiety, and a tert-butyl ester group, which contribute to its biological activity and potential therapeutic uses.

Medicinal Chemistry

tert-Butyl 4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate is primarily utilized as a building block in the synthesis of new therapeutic agents. Its unique structural features allow for the development of compounds targeting various neurological and psychiatric disorders.

Key Applications :

  • Neuropharmacology : Investigated for its potential as an antidepressant or anxiolytic agent due to its ability to modulate neurotransmitter systems.
  • Anticancer Research : Studies indicate that derivatives of this compound may exhibit anticancer properties through the inhibition of specific cancer cell lines .

Biological Studies

Research has focused on the interactions of this compound with various biological targets, including enzymes and receptors. The thiazole moiety is known for its ability to interact with active sites of enzymes, while the piperazine ring can modulate receptor activity.

Mechanism of Action :
The compound's mechanism involves:

  • Enzyme Inhibition : It can inhibit key metabolic enzymes involved in disease processes.
  • Receptor Modulation : It may influence pathways related to neurotransmission and immune responses.

Industrial Applications

In addition to its pharmaceutical applications, this compound is employed in the synthesis of complex organic molecules for industrial purposes. Its role as a precursor in organic synthesis highlights its versatility in chemical manufacturing.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various therapeutic contexts:

  • Anticancer Screening : A library of piperazine derivatives was synthesized and screened for antiproliferative activity against human cancer cell lines. Some derivatives exhibited significant inhibition, suggesting potential for further development .
  • Neuropharmacological Studies : Research has indicated that compounds with similar structures can act on serotonin receptors, providing insights into their use as antidepressants .
  • Synthetic Pathways : The synthesis typically involves multi-step reactions that optimize yield and purity, showcasing the importance of chemical engineering in drug development .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole moiety can interact with active sites of enzymes, while the piperazine ring can modulate receptor activity. These interactions can lead to various biological effects, including inhibition or activation of specific pathways.

Comparison with Similar Compounds

Structural Modifications and Electronic Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent at Piperazine 4-Position Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence ID
tert-Butyl 4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate 1-(thiazol-2-yl)ethyl C₁₄H₂₃N₃O₂S 297.42 Thiazole ring with ethyl linker; moderate lipophilicity
tert-Butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate Imidazo[2,1-b][1,3]thiazole-methyl C₂₃H₂₈N₆O₂S 460.58 Larger fused heterocycle (imidazothiazole); aromatic amine for H-bonding
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 3-amino-5-fluorobenzyl C₁₆H₂₄FN₃O₂ 309.38 Fluorine atom (electron-withdrawing); benzyl amine for enhanced solubility
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate 4-amino-2-cyanophenyl C₁₆H₂₁N₅O₂ 315.37 Nitrile group (polar); amino group for reactivity
tert-Butyl 4-[3-(1,3-thiazol-5-yl)pyrazin-2-yl]piperazine-1-carboxylate 3-(thiazol-5-yl)pyrazine C₁₇H₂₁N₅O₂S 359.45 Pyrazine-thiazole hybrid; planar structure for π-π interactions
tert-Butyl 4-((3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate Biphenyl-methyl C₂₄H₃₁N₃O₂ 393.52 Biphenyl group (lipophilic); steric bulk

Key Observations :

  • Electronic Effects : The thiazole ring in the target compound (C14H23N3O2S) provides electron-rich aromaticity, whereas fluorine in enhances electrophilicity. The nitrile group in increases polarity, impacting solubility .

Biological Activity

tert-Butyl 4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate is a complex organic compound characterized by its unique structural features, including a thiazole moiety and a piperazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H23N3O2S
  • Molecular Weight : 297.42 g/mol
  • CAS Number : 1269430-24-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiazole moiety is known for its ability to engage with active sites of enzymes, while the piperazine ring can modulate receptor activity. This dual interaction may lead to inhibition or activation of specific biological pathways, contributing to its therapeutic effects.

1. Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. In particular, compounds similar to this compound have been evaluated for their ability to prevent seizures in animal models. For instance, a study showed that certain thiazole-integrated compounds displayed high efficacy in reducing seizure frequency and duration, suggesting potential applications in epilepsy treatment .

2. Antitumor Activity

Thiazole-containing compounds have been explored for their anticancer properties. Studies reveal that derivatives with thiazole rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain thiazole-based agents have demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating strong cytotoxic effects against various cancer cell lines .

3. Antiparasitic Activity

The compound's structural characteristics suggest potential antiparasitic activity. Research into similar compounds has shown effectiveness against parasites such as Leishmania and Trypanosoma, with mechanisms involving enzyme inhibition critical for parasite survival .

Case Studies and Research Findings

Study Findings
Study on Anticonvulsant EffectsCompounds with thiazole moieties exhibited significant seizure protection in rodent models .
Antitumor Activity EvaluationSeveral thiazole derivatives showed potent cytotoxicity against cancer cell lines with IC50 values lower than doxorubicin .
Antiparasitic ScreeningThiazole derivatives demonstrated effective inhibition of parasitic enzymes in vitro, leading to reduced parasite viability .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare tert-Butyl 4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate?

  • Answer: The synthesis typically involves coupling a thiazole-containing fragment to a Boc-protected piperazine core. For example, Suzuki-Miyaura cross-coupling reactions are effective for introducing heterocyclic groups like thiazole. A representative method involves reacting tert-butyl piperazine-1-carboxylate derivatives with halogenated thiazole precursors in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in solvents like toluene/water at elevated temperatures (90–110°C) . Purification via silica gel chromatography with gradients of ethyl acetate/petroleum ether is standard .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for verifying the integration of protons (e.g., t-Bu at δ 1.48 ppm, thiazole protons at δ 8.2–9.2 ppm) and carbon environments .
  • Mass Spectrometry (LCMS/HRMS): Used to confirm molecular ion peaks (e.g., [M+H]+ at m/z 347–456) and fragmentation patterns .
  • Chromatography: HPLC or TLC ensures purity, with retention times or Rf values compared to standards .

Q. What solvents and reaction conditions are optimal for Boc deprotection in related piperazine derivatives?

  • Answer: Deprotection of the tert-butoxycarbonyl (Boc) group is achieved using HCl in 1,4-dioxane (4 M) or TFA in dichloromethane. For example, treatment with HCl/dioxane at 0°C to room temperature for 3–16 hours yields the free piperazine, followed by neutralization with K₂CO₃ .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to introduce thiazole moieties while minimizing side products?

  • Answer: Key optimizations include:

  • Catalyst Selection: Palladium catalysts like PdCl₂(dppf) or XPhos-Pd-G3 improve yield and regioselectivity for thiazole coupling .
  • Solvent Systems: Toluene/water or acetonitrile/water mixtures enhance solubility of boronate esters and halide precursors .
  • Temperature Control: Reactions at 90–110°C balance reaction rate and decomposition risks .
  • Purification: Sequential column chromatography (e.g., ethyl acetate/petroleum ether gradients) isolates the target compound from byproducts like unreacted boronate esters .

Q. What challenges arise in characterizing stereochemical outcomes in piperazine-thiazole derivatives?

  • Answer:

  • Chiral Centers: Asymmetric synthesis or resolution techniques (e.g., chiral HPLC) are required if the ethyl-thiazole substituent introduces chirality .
  • X-ray Crystallography: Single-crystal analysis resolves ambiguities in stereochemistry, as seen in related piperazine derivatives with monoclinic/triclinic crystal systems (e.g., P2₁/n or P1 space groups) .
  • Dynamic NMR: Detects conformational flexibility in the piperazine ring, which may obscure stereochemical assignments .

Q. How do contradictory NMR or LCMS data arise during synthesis, and how can they be resolved?

  • Answer: Contradictions may stem from:

  • Prototropic Tautomerism: Thiazole protons (e.g., δ 8.2–9.2 ppm) can shift due to solvent polarity or pH .
  • Residual Solvents: Acetonitrile or ethyl acetate peaks in ¹H NMR require careful drying or alternative purification (e.g., trituration with ethyl acetate) .
  • Ionization Suppression in LCMS: Adjusting mobile phase pH or using additives (e.g., formic acid) enhances ionization efficiency .

Q. What methodologies validate the biological relevance of this compound in drug discovery?

  • Answer:

  • SAR Studies: Modifying the thiazole or piperazine moieties (e.g., introducing electron-withdrawing groups) evaluates potency against targets like kinases or GPCRs .
  • In Vitro Assays: Testing in enzyme inhibition or cell viability assays (e.g., IC₅₀ determinations) identifies lead candidates .
  • Metabolic Stability: Liver microsome assays assess susceptibility to oxidative metabolism, guided by LCMS metabolite profiling .

Methodological Considerations

Q. What strategies improve yields in multi-step syntheses of piperazine-thiazole hybrids?

  • Answer:

  • Intermediate Stabilization: Protect reactive amines (e.g., Boc groups) during cross-coupling to prevent side reactions .
  • Batch Scaling: Conduct reactions in identical small batches (e.g., 1.03 mmol scale) to maintain reproducibility before scaling up .
  • Parallel Synthesis: Automated systems (e.g., capsule-based reactors) streamline steps like Boc deprotection and coupling .

Q. How can computational tools aid in the design of derivatives with enhanced properties?

  • Answer:

  • Docking Studies: Predict binding modes to targets (e.g., enzymes) using software like AutoDock or Schrödinger .
  • DFT Calculations: Analyze electronic effects of substituents (e.g., thiazole’s electron-deficient nature) on reactivity .
  • Hirshfeld Surface Analysis: Maps intermolecular interactions in crystals to guide solid-state stability improvements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.